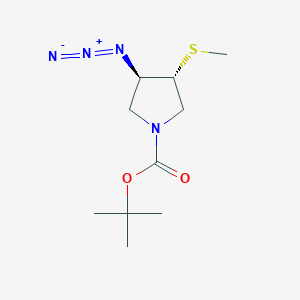

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the azido, methylsulfanyl, and tert-butyl carboxylate groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid structure, while the azido, methylsulfanyl, and tert-butyl carboxylate groups contribute to the compound’s reactivity .Chemical Reactions Analysis

The azido group is known for its high reactivity and can participate in various reactions, such as reduction to amines or reaction with phosphines to form aminophosphines. The methylsulfanyl group can also participate in various reactions, such as oxidation or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the azido group might make it more reactive, while the tert-butyl carboxylate group might increase its solubility in certain solvents .科学的研究の応用

Overview of Applications

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is a compound that finds application in various scientific research fields due to its unique chemical properties. While specific information on this compound is not directly available, insights can be drawn from research on related tert-butyl compounds and their applications in scientific research, particularly in the synthesis of N-heterocycles, which are pivotal in the development of pharmaceuticals and other therapeutically relevant compounds.

Synthesis of N-heterocycles

Chiral sulfinamides, closely related to tert-butyl-based compounds, are prominently utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a compound with similar tert-butyl characteristics, has been extensively used for asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds are significant for their roles as structural motifs in natural products and therapeutically applicable compounds, demonstrating the chemical versatility and application potential of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Environmental and Health Impacts

Research on tert-butyl compounds, including tert-butylphenol and methyl tert-butyl ether (MTBE), sheds light on environmental occurrence, fate, human exposure, and toxicity. These studies are critical for understanding the environmental and health implications of tert-butyl derivatives. They have been found in various environmental matrices, indicating their widespread use and persistence. The knowledge of their environmental behavior, potential for human exposure, and toxicity is vital for assessing the risks and benefits of their use in industrial and commercial applications (Liu & Mabury, 2020).

Catalysis and Bioremediation

Tert-butyl compounds are also explored for their catalytic properties and potential in bioremediation strategies. For instance, the application of tert-butyl derivatives in catalyzing reactions or in the decomposition of pollutants through advanced oxidative processes showcases their utility in environmental management and pollution mitigation strategies. Such applications underscore the multifaceted roles tert-butyl derivatives can play, from facilitating chemical transformations to contributing to environmental sustainability efforts (Hsieh et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-10(2,3)16-9(15)14-5-7(12-13-11)8(6-14)17-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTKCMLPBVEINX-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)

![N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2719615.png)

![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)